Methyl 5-amino-4,6-dibromopicolinate
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Overview
Description
“Methyl 5-amino-4,6-dibromopicolinate” is a chemical compound with the molecular formula C7H6Br2N2O2 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3 . This code provides a textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 309.94 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Biological Activities
Antimalarial Activity : The synthesis and quantitative structure-activity relationships of certain compounds, proceeding through various chemical transformations, have demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies suggest potential applications in developing antimalarial drugs (Werbel et al., 1986).
Antimicrobial and Anti-inflammatory Activity : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized, displaying potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, and significant anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Antineoplastic Agents : The compound 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone has been identified as a potent inhibitor of ribonucleoside diphosphate reductase, displaying significant antineoplastic activity against various murine neoplasms. This highlights its potential as a second-generation antineoplastic agent (Agrawal et al., 1977).
Antibacterial and Antifungal Activities : Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant antimicrobial activity against selected Gram-positive, Gram-negative bacteria, and yeast, suggesting their potential as antimicrobial agents (Okide et al., 2000).
Tubulin-Polymerization Inhibitors : Optimization of 4-(N-Cycloamino)phenylquinazolines led to the discovery of new compounds that inhibit tubulin polymerization, targeting the colchicine site. These findings could contribute to the development of new anticancer drugs (Wang et al., 2014).
Safety and Hazards
“Methyl 5-amino-4,6-dibromopicolinate” is classified as a dangerous substance. The hazard statements associated with it are H301, H311, and H331 . These codes indicate that the substance is toxic if swallowed, in contact with skin, or if inhaled. Therefore, appropriate safety measures should be taken when handling this compound .
Mechanism of Action
Target of Action
The primary targets of Methyl 5-amino-4,6-dibromopicolinate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
The mode of action of This compound As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound’s action are currently under investigation. As research progresses, more information about these effects will become available .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound is an area of ongoing research. Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of this compound .
Properties
IUPAC Name |
methyl 5-amino-4,6-dibromopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVBBWJAALYKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1)Br)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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